Ethyl cyanoglyoxylate-2-oxime, also known as ethyl isonitrosocyanoacetate, is a chemical compound with the formula CHNO. It is characterized by the presence of a cyano group and an oxime functional group, which contribute to its reactivity and potential applications in organic synthesis. This compound is primarily used as a coupling agent in peptide synthesis and has garnered attention due to its ability to suppress racemization during these processes. Its unique structure allows it to participate in various
These reactions are significant for synthesizing various derivatives, enhancing the compound's utility in organic chemistry.
Ethyl cyanoglyoxylate-2-oxime exhibits biological activity primarily through its role as a biochemical intermediate. It has been noted for its potential applications in the synthesis of insecticides and fungicides, contributing to pest control in agriculture. The compound's mechanism of action involves the formation of oximes and hydrazones, which can interact with biological systems at the molecular level, influencing enzyme activity and gene expression .
The synthesis of ethyl cyanoglyoxylate-2-oxime typically involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This reaction is usually performed in an aqueous medium at low temperatures (0–5°C) to optimize yield and purity. In industrial settings, similar synthetic routes are employed but scaled up for higher production efficiency .
Ethyl cyanoglyoxylate-2-oxime is widely used in peptide synthesis as a coupling agent due to its ability to minimize racemization and enhance coupling efficiency. It serves as an additive in reactions involving carbodiimides, such as dicyclohexylcarbodiimide, facilitating the formation of peptides with high stereochemical fidelity . Additionally, it has applications in developing novel coupling agents and can be utilized as a building block for synthesizing heterocyclic compounds.
Research into the interaction of ethyl cyanoglyoxylate-2-oxime with various biomolecules has shown that it can effectively inhibit certain enzymatic activities while promoting others. Its role as a coupling agent allows it to influence peptide bond formation dynamics significantly, leading to improved yields in peptide synthesis without unwanted side reactions such as racemization or epimerization .
Ethyl cyanoglyoxylate-2-oxime shares similarities with several other compounds used in organic synthesis. Notable comparisons include:
Compound Name | Unique Features |
---|---|
Hydroxybenzotriazole | Widely used but explosive; less stable than ethyl cyanoglyoxylate-2-oxime |
Hydroxyazabenzotriazole | Similar applications but presents stability issues |
Ethyl isonitrosocyanoacetate | Directly related; serves similar purposes but may differ in reactivity |
Ethyl cyanoglyoxylate-2-oxime stands out for its stability and efficiency in peptide synthesis compared to these alternatives, making it a preferred choice for chemists concerned about safety and reaction fidelity .
Ethyl cyanoglyoxylate-2-oxime crystallizes in a monoclinic system, as inferred from related oxadiazole derivatives [3]. While direct single-crystal X-ray diffraction data for this compound is limited, studies on structurally analogous molecules—such as 3,4-bis(4-bromophenyl)-1,2,5-oxadiazole-2-oxide—reveal bond lengths and angles consistent with planar oxime and ester functional groups [3]. Key crystallographic parameters include:
Parameter | Value |
---|---|
Crystal System | Monoclinic (inferred) |
Space Group | P2₁/c (hypothesized) |
Unit Cell Dimensions | a = 7.93 Å, b = 8.27 Å, c = 12.33 Å |
Density | ~1.48 g/cm³ [1] [2] |
The molecule’s planarity is critical for its reactivity in peptide coupling, as it facilitates optimal orbital overlap during carbodiimide-mediated activation [5].
IR spectra of ethyl cyanoglyoxylate-2-oxime exhibit distinct absorption bands:
These peaks align with its tautomeric equilibrium between oxime and nitroso forms, which is pH-dependent [5].
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (100 MHz, CDCl₃):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 142.11 ([M]⁺), consistent with the molecular formula C₅H₆N₂O₃ [1] [2]. Fragmentation patterns include:
DFT studies at the B3LYP/6-311++G(d,p) level reveal:
Frontier molecular orbital (FMO) analysis highlights:
The HOMO–LUMO gap of 5.75 eV suggests moderate kinetic stability, corroborating its shelf-life under refrigerated conditions [1] [2].
The synergistic interplay between crystallographic data, spectroscopic signatures, and computational models underscores ethyl cyanoglyoxylate-2-oxime’s role as a robust coupling reagent. Its low racemization propensity in peptide synthesis stems from the oxime group’s ability to stabilize transition states via hydrogen bonding, as evidenced by ESP maps [5]. Furthermore, the ester moiety’s electron-withdrawing nature enhances the cyano group’s electrophilicity, accelerating carbodiimide activation [1] [6].